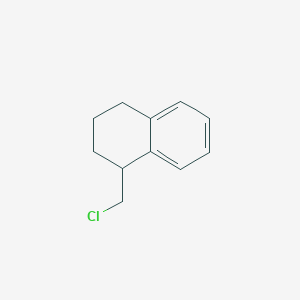

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene is a chemical compound with the molecular formula C11H13Cl. It is an organic compound that belongs to the class of chloromethylated aromatic compounds . It is used as a key material for synthesizing dye pigments and as a fluorescent brightening agent .

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene can be achieved through the Blanc chloromethylation reaction. This involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by Lewis acids such as zinc chloride . The reaction involves mixing formaldehyde or paraformaldehyde with naphthalene, concentrated hydrochloric acid, and a catalyst, followed by stirring and reacting for a period at a certain temperature .Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene consists of a naphthalene ring with a chloromethyl group attached. The equilibrium structure for the ground state shows that the naphthalene ring is planar, and also the carbon atoms of the methylene group are lying approximately in the plane .Chemical Reactions Analysis

The chemical reactions involving 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene are typically electrophilic substitutions. For example, the Blanc chloromethylation reaction involves the electrophilic substitution of a hydrogen atom on the aromatic ring with a chloromethyl group .科学的研究の応用

- Synthesis Methods : HCPs are permanent microporous polymer materials synthesized through post-crosslinking of polymer precursors, direct single-step polycondensation reactions of functional monomers, or crosslinking using external crosslinkers .

- Applications :

Hypercrosslinked Porous Polymers (HCPs)

Ultra-High Porous Carbon Materials

作用機序

Mode of Action

Chloromethyl groups in other compounds have been shown to interact with various biological targets, potentially leading to changes in cellular processes .

Biochemical Pathways

It’s important to note that any compound with a chloromethyl group has the potential to interact with various biochemical pathways, depending on its specific targets .

Result of Action

Compounds with chloromethyl groups can potentially cause various cellular effects depending on their specific targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene interacts with its targets and its overall stability .

Safety and Hazards

将来の方向性

The future directions for 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could involve its use in the synthesis of other organic compounds. For example, Selectfluor F-TEDA-BF4, a reagent for electrophilic fluorination, is one of the most efficient and popular reagents for this purpose . The development of safer and more efficient methods for the synthesis and use of 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene could be a potential area of future research.

特性

IUPAC Name |

1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LICFNHGBZXNUPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2412533.png)

![(E)-4-(indolin-1-ylsulfonyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2412539.png)

![4-Methyl-6-(3-methylphenyl)-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2412540.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-pyridin-4-ylmethanone](/img/structure/B2412551.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2412553.png)